![molecular formula C17H30O2Si B11839877 Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- CAS No. 139706-47-1](/img/structure/B11839877.png)
Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a triisopropylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of a hydroxyl group using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Starting Material: 4-hydroxymethylphenylmethanol
Reagent: Triisopropylsilyl chloride (TIPS-Cl)
Base: Imidazole or pyridine
Solvent: Dichloromethane (DCM)
Conditions: Room temperature
The reaction proceeds with the formation of (4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol as the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyl group.
Major Products Formed
Oxidation: Formation of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde or 4-(((Triisopropylsilyl)oxy)methyl)benzoic acid.
Reduction: Formation of 4-(((Triisopropylsilyl)oxy)methyl)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the substituent introduced.
Scientific Research Applications
(4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol is used in various scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol involves the protection of hydroxyl groups through the formation of a stable silyl ether. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective deprotection is required at later stages.
Comparison with Similar Compounds
Similar Compounds
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar in structure but uses tert-butyldimethylsilyl (TBDMS) as the protecting group.
(4-(((Trimethylsilyl)oxy)methyl)phenyl)methanol: Uses trimethylsilyl (TMS) as the protecting group.
Uniqueness
(4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like TMS or TBDMS. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required.
Properties
CAS No. |
139706-47-1 |
|---|---|
Molecular Formula |
C17H30O2Si |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
[4-[tri(propan-2-yl)silyloxymethyl]phenyl]methanol |
InChI |
InChI=1S/C17H30O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-10,13-15,18H,11-12H2,1-6H3 |
InChI Key |
ZUARLUSCOQTDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
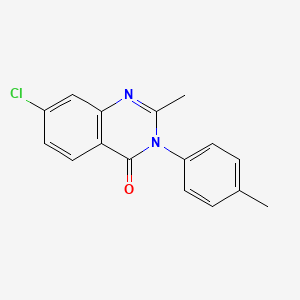
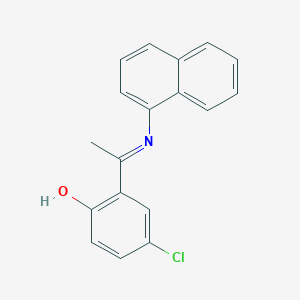

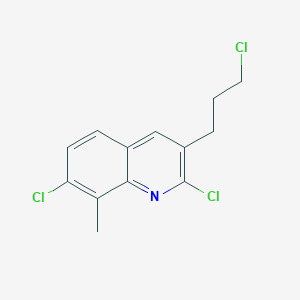
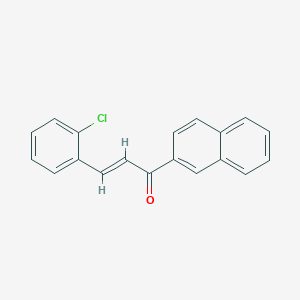


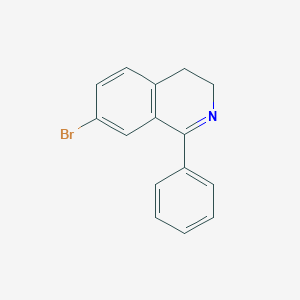
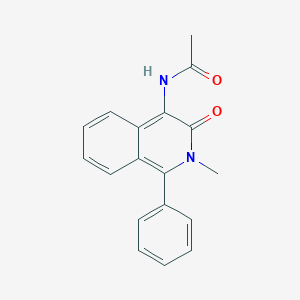

![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
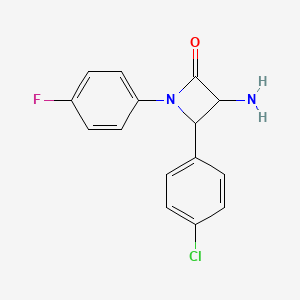
![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
